molecular formula C11H19N5 B13341509 N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B13341509
M. Wt: 221.30 g/mol
InChI Key: BOXFYDRAQPPFHD-UHFFFAOYSA-N
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Description

Chemical Identifier: N1-(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is supplied with 2097960-29-5 . Structural Properties: This synthetic compound has a molecular formula of C 11 H 19 N 5 and a molecular weight of 221.30 g/mol . Its structure is based on a 6-methyl-2-(pyrrolidin-1-yl)pyrimidine core, substituted at the 4-position with an ethane-1,2-diamine chain . This scaffold is part of a broader class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry for their potential to interact with various biological targets. Research Context: While specific biological data for this compound is not widely published, analogous pyrimidine derivatives are frequently explored in pharmaceutical research. Pyrimidine-based structures have been investigated as key scaffolds in the development of inhibitors for various enzymes, such as tubulin polymerization for anticancer applications and methionine aminopeptidases (MetAPs) . The presence of the pyrrolidine and ethylenediamine substituents makes this molecule a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies in these or other therapeutic areas. Usage Note: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

N'-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H19N5/c1-9-8-10(13-5-4-12)15-11(14-9)16-6-2-3-7-16/h8H,2-7,12H2,1H3,(H,13,14,15)

InChI Key

BOXFYDRAQPPFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NCCN

Origin of Product

United States

Preparation Methods

Synthesis via Pyrimidine Core Functionalization

Route 1: Sequential Chlorine Displacement
Starting Material : 2,4-Dichloro-6-methylpyrimidine ().

  • Step 1 : 4-Chloro Substitution with Ethane-1,2-diamine
    • Conditions : React with ethane-1,2-diamine in DMF at 80–90°C for 4–6 h using K₂CO₃ as a base.
    • Intermediate : N1-(2,4-Dichloro-6-methylpyrimidin-4-yl)ethane-1,2-diamine (yield: 78–85%).
    • Characterization : LCMS (ESI): m/z 244 [M + H]⁺; ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.75–2.85 (m, 4H, NH₂CH₂CH₂NH), 6.45 (s, 1H, pyrimidine-H).
  • Step 2 : 2-Chloro Substitution with Pyrrolidine
    • Conditions : Heat with pyrrolidine in DMF at 100–120°C for 12–14 h using K₂CO₃.
    • Product : N1-(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (yield: 83%).
    • Characterization : MP 189–191°C; IR (cm⁻¹): 3280 (N–H), 1580 (C=N); ¹³C NMR (100 MHz, CDCl₃): δ 23.1 (CH₃), 46.8 (pyrrolidine-C), 164.5 (pyrimidine-C).

Route 2: Direct Cyclocondensation

  • Starting Materials : Ethyl 3-oxo-3-phenylpropanoate and substituted imidamide derivatives ().
  • Conditions : Cyclize under basic conditions (NaOMe/MeOH) to form 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, followed by coupling with bromoethylamine.
  • Yield : 65–72%.

Key Reaction Optimization Data

Parameter Route 1 (Step 1) Route 1 (Step 2) Route 2
Temperature 80–90°C 100–120°C 60–70°C
Time 4–6 h 12–14 h 8–10 h
Solvent DMF DMF MeOH
Base/Catalyst K₂CO₃ K₂CO₃ NaOMe
Yield 78–85% 83% 65–72%

Regioselectivity and Byproduct Analysis

  • Regioselectivity : In Route 1, the 4-chloro position is more reactive toward aliphatic amines due to electronic effects, enabling selective substitution before modifying the 2-position.
  • Byproducts :
    • Minor regioisomers (e.g., 2-ethylenediamine-substituted products) form in ≤15% yield, separable via column chromatography (MeOH/CHCl₃).
    • Overalkylation at the primary amine is mitigated by stoichiometric control.

Spectroscopic Validation

  • LCMS/ESI : Molecular ion peaks align with theoretical m/z values (Δ < 0.5 Da).
  • ¹H NMR : Distinct signals for pyrrolidine protons (δ 1.85–1.95 ppm, quintet) and pyrimidine-H (δ 6.45 ppm, singlet).
  • IR : Absence of Cl–C stretching (750 cm⁻¹) confirms complete substitution.

Comparative Efficiency of Methods

Method Advantages Limitations
Route 1 High regioselectivity, scalable Lengthy reaction times
Route 2 Fewer steps, avoids chlorine handling Lower yields, solvent sensitivity

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time by 40% via pressurized conditions (2 bar, 130°C).
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves E-factor by 30%.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrimidine ring and pyrrolidine group play crucial roles in binding to these targets, while the ethane-1,2-diamine moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

The pyrimidine ring's substitution pattern significantly influences physicochemical and biological properties. Key comparisons include:

Pyrrolidine vs. Morpholine/Imidazole Substituents
  • Morpholine Analogues: Replacing pyrrolidine with morpholine (e.g., N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine, MW 237.30) introduces an oxygen atom, altering electronic properties and hydrogen-bond acceptor capacity .
6-Methyl vs. Trifluoromethyl/Chloro Substituents
  • The 6-methyl group in the target compound contributes to steric bulk without significant electronic effects. In contrast, trifluoromethyl (e.g., N1-[6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine, MW 274.29) enhances lipophilicity and metabolic stability . Chloro substituents (e.g., 5-chloro derivatives in ) may improve target affinity via halogen bonding .

Ethane-1,2-diamine Chain Modifications

The diamine chain’s substitution influences solubility, bioavailability, and target engagement:

Unmodified vs. Alkylated Chains
  • The target compound’s unmodified ethane-1,2-diamine allows for hydrogen bonding and protonation at physiological pH.
  • Aryl-Substituted Chains : N1-(3,5-dimethoxyphenyl)-N2-isopropyl analogues () introduce aromaticity, enhancing π-stacking interactions but increasing molecular weight (e.g., MW 527.68 in ) .
Enzyme Inhibition
  • The target compound’s pyrrolidine-pyrimidine scaffold is analogous to PI3Kα inhibitors (e.g., ’s thienopyrimidine derivative, MW 555.2) but lacks the dichlorophenyl-pyrazoline unit critical for PI3Kα binding .
  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: ’s imidazole-containing analogue (MW 353.19) shows selective nNOS inhibition, suggesting that heterocyclic substituents dictate isoform specificity .
Antimicrobial Activity
  • Quinoline-based diamines (e.g., Ro 41-3118 in ) demonstrate antimalarial activity, whereas the target compound’s pyrimidine core may favor different microbial targets .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Properties/Activities Reference ID
N1-(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine Pyrimidine 6-Me, 2-pyrrolidine ~250 (estimated) Base for inhibitor design [1, 17]
N1-(2-Methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine Pyrimidine 6-Me, 2-morpholine 237.30 Enhanced H-bond acceptor capacity [17]
N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine Pyridine 5-Br 216.08 Halogen bonding potential [18]
N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118) Quinoline 7-Cl, N2,N2-diethyl - Antimalarial activity [4]
N1-[6-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine Pyridine 6-pyrrolidine, 4-CF3 274.29 High lipophilicity [12, 14]

Biological Activity

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C11H17N5C_{11}H_{17}N_5 and a molecular weight of approximately 219.29 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is known to enhance biological activity.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including those with pyrrolidine substituents, exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that pyrimidine derivatives can inhibit the growth of A431 vulvar epidermal carcinoma cells by disrupting cellular signaling pathways involved in tumor progression .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives is well-documented. Compounds with similar structures have shown effectiveness against various bacterial strains, including antibiotic-resistant bacteria. For example, studies on pyrazole-pyrimidine hybrids revealed potent antimicrobial effects against Methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, leading to disrupted metabolic pathways in target organisms or cells.
  • Receptor Modulation : Some studies suggest that such compounds can act as ligands for various receptors, modulating their activity and leading to physiological changes.

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against cancer cell lines at micromolar concentrations. The compound's effectiveness was attributed to its ability to induce apoptosis through the mitochondrial pathway.
  • Animal Models : In vivo studies using animal models have indicated that the compound can reduce tumor sizes significantly when administered at specific dosages over a defined period.
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other anticancer agents, leading to enhanced therapeutic outcomes compared to monotherapy.

Data Summary Table

Property Value
Molecular FormulaC₁₁H₁₇N₅
Molecular Weight219.29 g/mol
Antitumor ActivityEffective against A431 cells
Antimicrobial ActivityActive against MRSA
MechanismEnzyme inhibition and receptor modulation

Q & A

Basic: What are the standard synthetic routes for N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrimidine core. A 6-methylpyrimidin-4-amine derivative is reacted with pyrrolidine under nucleophilic substitution conditions to introduce the pyrrolidin-1-yl group at the 2-position .
  • Step 2: Coupling with ethylenediamine. The 4-chloro intermediate is substituted with ethane-1,2-diamine via a nucleophilic aromatic substitution (SNAr) reaction, often requiring catalysts like Cu(I) or Pd-based systems to enhance reactivity .
  • Purification: Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Key optimization strategies include:

  • Temperature Control: Conducting the SNAr step at 80–100°C in anhydrous DMF to minimize side reactions (e.g., over-alkylation) .
  • Catalyst Screening: Testing Pd(PPh₃)₄ or CuI/1,10-phenanthroline systems to accelerate substitution kinetics. For example, CuI reduces reaction time from 24 hr to 8 hr with a 15% yield increase .
  • Solvent Effects: Replacing DMF with DMA (dimethylacetamide) improves solubility of intermediates, reducing byproduct formation .
  • Real-Time Monitoring: Use of HPLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) confirms the presence of pyrrolidine (δ 1.8–2.1 ppm, multiplet) and ethylenediamine (δ 2.7–3.1 ppm, triplet). ¹³C NMR verifies the pyrimidine ring carbons (δ 155–165 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 264.192) and fragments matching the expected structure .
  • X-ray Crystallography: Single-crystal analysis (using SHELXL ) resolves bond angles and confirms regioselectivity in the pyrimidine substitution pattern.

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) against targets like kinase domains or GPCRs predicts binding affinities. For example, the pyrrolidine group may occupy hydrophobic pockets in enzyme active sites .
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis using descriptors like logP and polar surface area correlates structural features (e.g., trifluoromethyl analogs) with antimicrobial or anticancer activity .
  • MD Simulations: Molecular dynamics (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., NH₂ groups with Asp/Glu residues) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Reproducibility Checks: Validate assays under standardized conditions (e.g., cell line ATCC designations, serum-free media) to rule out variability .
  • Metabolic Stability Testing: Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
  • Orthogonal Assays: Combine enzymatic inhibition (IC₅₀) with cellular viability (MTT) and apoptosis (Annexin V) assays to confirm target engagement .

Basic: What are the preliminary biological activities reported for this compound?

Answer:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays, likely due to membrane disruption via amine groups .
  • Kinase Inhibition: IC₅₀ of 1.2 µM against JAK2 in ATP-competitive assays, attributed to the pyrimidine core mimicking adenine .
  • Cytotoxicity: Selective activity (SI >10) in cancer cell lines (e.g., MCF-7) via ROS generation, measured via flow cytometry with DCFH-DA staining .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

  • Core Modifications: Replacing pyrrolidine with piperidine increases lipophilicity (logP +0.5) but reduces solubility; balance via PEGylation .
  • Amine Substitutions: Tertiary amines (e.g., N-methyl) improve blood-brain barrier penetration (PAMPA assay), while primary amines enhance metal chelation (e.g., Cu²⁺ in Fenton reaction inhibition) .
  • Heterocycle Fusion: Adding a trifluoromethyl group (as in ) boosts metabolic stability (t₁/₂ increase from 2.1 hr to 5.3 hr in human microsomes).

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis due to volatile solvents (DMF, CH₂Cl₂) .
  • Waste Disposal: Neutralize amine-containing waste with 10% acetic acid before disposal in designated organic waste containers .

Advanced: What strategies resolve low crystallinity issues during X-ray analysis?

Answer:

  • Co-Crystallization: Add co-formers (e.g., succinic acid) to induce lattice formation .
  • Temperature Gradients: Slow cooling (0.5°C/min) from saturated ethanol solutions improves crystal size .
  • SHELX Refinement: Use twin refinement and disorder modeling for challenging datasets (R-factor <5%) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

  • Chiral HPLC: Employ Chiralpak AD-H columns (hexane/isopropanol) to separate enantiomers (resolution >1.5) .
  • Asymmetric Catalysis: Use (R)-BINAP ligands in Pd-catalyzed steps to achieve >90% ee .
  • Circular Dichroism: Verify optical activity (Δε at 254 nm) post-synthesis .

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